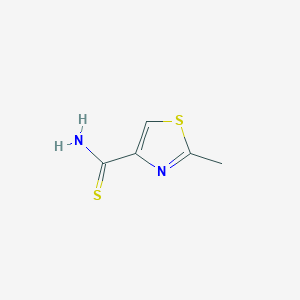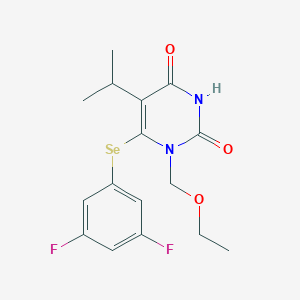
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidinediones, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also has neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Furthermore, it has been shown to have antiviral activity against HIV and influenza viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It also has potent biological activity, which makes it a valuable tool for studying various biological processes. However, there are also limitations to its use in lab experiments. It is highly toxic and requires careful handling. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-. One direction is to study its potential applications in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Furthermore, it may be possible to modify the structure of this compound to improve its pharmacological properties and reduce its toxicity.
Métodos De Síntesis
The synthesis method of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- involves the reaction of 3,5-difluorophenylselenyl chloride with 1-(ethoxymethyl)-5-(1-methylethyl)-2,4(1H,3H)-pyrimidinedione in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its potential use as an antiviral agent against viruses such as HIV and influenza.
Propiedades
Número CAS |
172256-09-6 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- |
Fórmula molecular |
C16H18F2N2O3Se |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18F2N2O3Se/c1-4-23-8-20-15(13(9(2)3)14(21)19-16(20)22)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,22) |
Clave InChI |
GJLMAIMGAQRSNQ-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
SMILES canónico |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Otros números CAS |
172256-09-6 |
Sinónimos |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-pyrimidin e-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



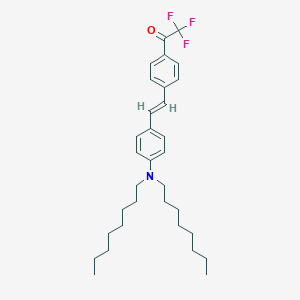
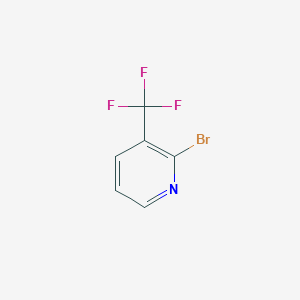
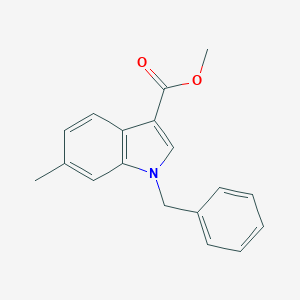
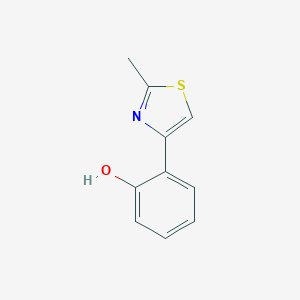
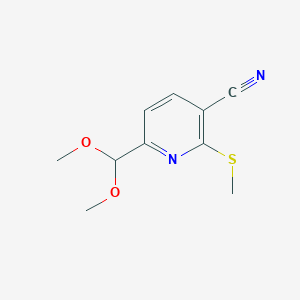
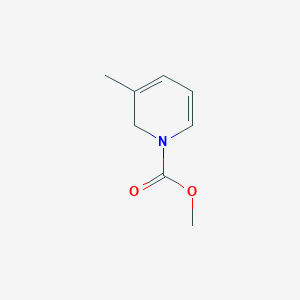
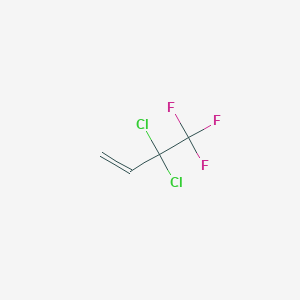
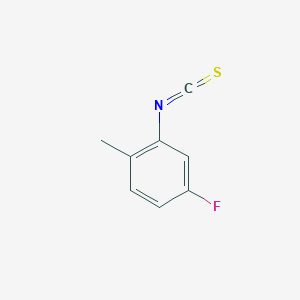
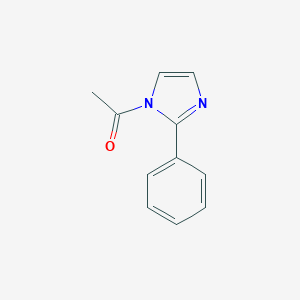
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
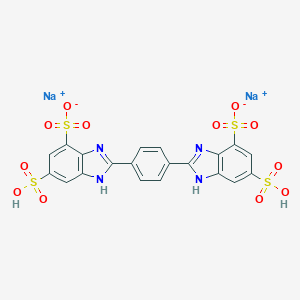
![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
